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Cat. No.: B1375304 Get Quote

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical

development, the utility of a molecule is fundamentally governed by its physical properties.

These properties dictate everything from reaction kinetics and purification strategies to a

potential drug candidate's ultimate bioavailability and metabolic profile. 2-Bromo-4-nitro-1-
(trifluoromethyl)benzene (CAS No. 875238-74-7) is a substituted nitrobenzene that serves as

a versatile building block. The strategic placement of its functional groups—a bromo moiety, a

nitro group, and a trifluoromethyl group—creates a unique electronic and steric profile, making

it a valuable intermediate for introducing complex functionalities.

This guide provides an in-depth analysis of the core physical properties of 2-Bromo-4-nitro-1-
(trifluoromethyl)benzene. Moving beyond a simple datasheet, we will explore the practical

implications of these properties, outline robust experimental methodologies for their

determination, and contextualize their importance for researchers, scientists, and drug

development professionals. Understanding this physicochemical profile is the first step in

leveraging this molecule's full synthetic potential. The physicochemical properties of drug

molecules are pivotal, influencing their efficacy and safety from the laboratory bench to clinical

application[1][2].
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A molecule's identity begins with its structure and fundamental physical constants. These

values are the primary reference points for any scientist working with the compound. It is

crucial to distinguish this compound from its isomers, such as 2-Bromo-1-nitro-4-

(trifluoromethyl)benzene (CAS No. 132839-58-8), as their physical properties and reactivity can

differ significantly[3].

Table 1: Core Physicochemical Properties of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

Property Value Source

IUPAC Name
2-bromo-4-nitro-1-

(trifluoromethyl)benzene
[4]

CAS Number 875238-74-7 [4]

Molecular Formula C₇H₃BrF₃NO₂ [4]

Molecular Weight 270.00 g/mol [4][5]

Exact Mass 268.92993 Da [4][5]

Boiling Point 258 °C (at 760 mmHg) [5]

Density 1.8 ± 0.1 g/cm³ [5]

Flash Point 110 °C [5]

Refractive Index 1.514 [5]

Polar Surface Area (PSA) 45.8 Å² [4][5]

XLogP3 (Lipophilicity) 3.3 [4][5]

The Physicochemical Profile: A Deeper Analysis
Simply listing properties is insufficient; a senior scientist must understand what these numbers

imply for practical, real-world applications. The interplay between these values determines how

the compound behaves in both a reaction flask and a biological system.
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The boiling point of 258 °C is relatively high, which is characteristic of aromatic compounds

with multiple polar and heavy substituents. This high boiling point indicates strong

intermolecular forces. From a practical standpoint, this suggests that purification via distillation

would require vacuum conditions to lower the boiling point and prevent potential thermal

decomposition, a common risk with nitro-containing aromatic compounds.

The flash point of 110 °C is the lowest temperature at which the compound's vapors will ignite

in the presence of an ignition source[5]. While not classified as highly flammable, this value

necessitates that the compound be handled away from open flames and sparks, especially

when heated.

Solubility, Lipophilicity, and Membrane Permeability
In drug discovery, the balance between solubility and lipophilicity is paramount for achieving

systemic exposure[1].

Lipophilicity (XLogP3 = 3.3): The partition coefficient (LogP) is a measure of a compound's

differential solubility between an oil (typically octanol) and water. A value of 3.3 indicates that

2-Bromo-4-nitro-1-(trifluoromethyl)benzene is significantly more soluble in lipids than in

water, making it a lipophilic compound[4][5]. High lipophilicity can enhance binding to target

proteins and improve permeation across lipid-rich biological membranes[1][6]. However,

excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance,

and potential off-target toxicity[7][8].

Polar Surface Area (PSA = 45.8 Å²): PSA is the sum of the van der Waals surface areas of

polar atoms (oxygens and nitrogens) in a molecule. It is a strong predictor of a drug's ability

to permeate cell membranes. A PSA of 45.8 Å² is well within the desirable range for good

oral bioavailability (typically < 140 Å²) and CNS penetration (typically < 90 Å²). This value,

contributed primarily by the nitro group, provides a degree of polarity that helps balance the

high lipophilicity of the substituted benzene ring.

The combination of a high XLogP3 and a moderate PSA suggests that derivatives of this

molecule could be optimized to achieve a good balance between membrane permeability and

aqueous solubility, a key objective in medicinal chemistry[1].
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Caption: The critical trade-off between lipophilicity and solubility in drug design.

Experimental Protocols for Physicochemical
Characterization
To ensure scientific integrity, all physical properties must be verifiable through robust

experimental protocols. The following methodologies represent standard, self-validating

approaches used in modern research laboratories.

Protocol 1: Melting Point Determination by Differential
Scanning Calorimetry (DSC)
Causality: While a traditional melting point apparatus provides a range, DSC offers a highly

precise melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus). This data is critical for

assessing purity, polymorphism, and stability.

Methodology:

Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards to

ensure temperature and enthalpy accuracy.
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Sample Preparation: Accurately weigh 1-3 mg of 2-Bromo-4-nitro-1-
(trifluoromethyl)benzene into a standard aluminum DSC pan. Crimp the pan with a lid.

Prepare an identical empty pan to serve as a reference.

Thermal Program: Place both the sample and reference pans into the DSC cell. Equilibrate

the cell at a temperature well below the expected melting point (e.g., 25 °C).

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature

well above the melting point (e.g., 100 °C). A constant flow of inert nitrogen gas (20-50

mL/min) should be maintained to prevent oxidative degradation.

Data Analysis: The melting point is determined as the onset temperature of the endothermic

peak on the resulting thermogram. The area under the peak is integrated to calculate the

enthalpy of fusion. A sharp, single peak is indicative of a high-purity sample.

Protocol 2: Kinetic Solubility Assessment by
Nephelometry
Causality: In early drug discovery, determining the precise thermodynamic solubility is time-

consuming. A high-throughput kinetic solubility assay provides a rapid assessment of a

compound's propensity to precipitate from a solution, guiding initial formulation and screening

efforts.

Methodology:

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound

in 100% dimethyl sulfoxide (DMSO).

Assay Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a

96-well microplate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to

achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO

concentration should be kept constant and low (e.g., 1%).

Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for

precipitation to reach a pseudo-equilibrium.
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Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a

plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

Data Analysis: The kinetic solubility is defined as the highest concentration at which the

turbidity signal is not significantly different from the buffer-only controls.
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Caption: Workflow for the physicochemical characterization of a new chemical entity.

Conclusion: A Profile of a Versatile Chemical
Intermediate
The physical properties of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene—characterized by a

high boiling point, moderate flash point, significant lipophilicity (XLogP3 of 3.3), and a favorable

Polar Surface Area (45.8 Å²)—define it as a classic aromatic intermediate with significant

potential. These parameters provide a clear roadmap for its handling, purification, and synthetic

application. For drug development professionals, the physicochemical profile suggests that this

scaffold is a promising starting point for designing molecules capable of penetrating biological

membranes. However, its inherent lipophilicity and poor aqueous solubility must be carefully

managed through subsequent chemical modification to optimize the all-important ADME
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(Absorption, Distribution, Metabolism, and Excretion) properties. A thorough understanding and

experimental validation of these core properties are, therefore, not merely academic exercises;

they are prerequisites for efficient and successful research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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